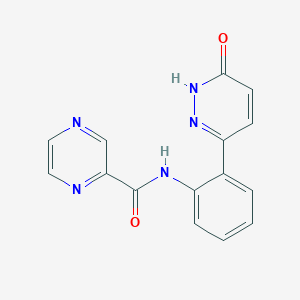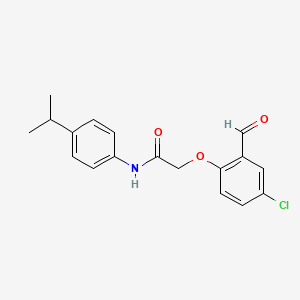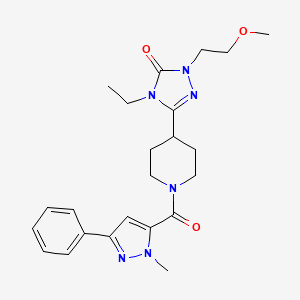![molecular formula C18H21N5O3 B2511266 1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-53-9](/img/structure/B2511266.png)
1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound has been explored in various scientific research applications, primarily focusing on its synthesis and characterization. For instance, Ahmad Shaabani and colleagues developed a new one-pot four-component synthesis method for disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, demonstrating a simple and efficient method that yields high results under mild conditions (Shaabani et al., 2009). Similarly, A. Rahmouni et al. synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the potential therapeutic applications of such compounds (Rahmouni et al., 2016).
Catalytic Applications
In catalysis, F. Yoneda, H. Yamato, and M. Ono explored the use of pyridodipyrimidines as NAD(P)+ models, synthesizing compounds that catalytically oxidize alcohols to corresponding carbonyl compounds with high turnover numbers, indicating a promising avenue for biochemical applications (Yoneda et al., 1981).
Antimicrobial and Antiviral Activity
The antimicrobial and antiviral potential of pyrido[2,3-d]pyrimidine derivatives has been a subject of interest. For example, A. Abdel-rahman, E. A. Bakhite, and E. A. Al-Taifi synthesized new Pyridothienopyrimidines and Pyridothienotriazines, which were tested in vitro for their antimicrobial activities, revealing the biological efficacy of these compounds (Abdel-rahman et al., 2002).
Polymer Science
In the field of polymer science, K. Faghihi and Zohreh Mozaffari synthesized new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines, contributing to the development of novel materials with potential applications in various industries (Faghihi & Mozaffari, 2008).
Thermal Stability Studies
The thermal stability of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines was investigated by Z. S. Salih and D. Al-Sammerrai, providing valuable insights into the physical properties and potential applications of these compounds under different environmental conditions (Salih & Al-Sammerrai, 1986).
Mécanisme D'action
The mechanism of action refers to how a compound interacts with biological systems, often at the molecular level. This is typically relevant for compounds with known biological activity, such as pharmaceuticals. Unfortunately, the mechanism of action for this compound is not provided in the available resources .
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-8-23-14(15(24)20-11-12-6-5-7-19-10-12)9-13-16(23)21(2)18(26)22(3)17(13)25/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERPZXAUPLEVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2511187.png)

![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)






![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)